molecular formula C17H17N3O2 B15017330 N-(4-{[(2E)-2-benzylidenehydrazinyl]carbonyl}phenyl)propanamide

N-(4-{[(2E)-2-benzylidenehydrazinyl]carbonyl}phenyl)propanamide

Cat. No.: B15017330
M. Wt: 295.34 g/mol
InChI Key: FXVWHHYUBJFEOZ-LDADJPATSA-N
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Description

N-(4-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PHENYL)PROPANAMIDE is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PHENYL)PROPANAMIDE typically involves the condensation of 4-aminobenzohydrazide with benzaldehyde under acidic or basic conditions to form the hydrazone intermediate. This intermediate is then reacted with propanoyl chloride in the presence of a base such as pyridine to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability. The use of automated systems for reagent addition and temperature control is common to maintain consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PHENYL)PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the hydrazone group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(4-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PHENYL)PROPANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antibacterial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PHENYL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone group can form stable complexes with metal ions, which may inhibit the activity of metalloenzymes. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress pathways in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PHENYL)BUTANAMIDE
  • N-(4-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PHENYL)PENTANAMIDE

Uniqueness

N-(4-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PHENYL)PROPANAMIDE is unique due to its specific hydrazone linkage and the presence of both aromatic and aliphatic components. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-4-(propanoylamino)benzamide

InChI

InChI=1S/C17H17N3O2/c1-2-16(21)19-15-10-8-14(9-11-15)17(22)20-18-12-13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,19,21)(H,20,22)/b18-12+

InChI Key

FXVWHHYUBJFEOZ-LDADJPATSA-N

Isomeric SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2

Origin of Product

United States

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